C19H18F3N5O3S

GPR52 agonism cAMP HTRF

The compound with molecular formula C19H18F3N5O3S (MW 453.4 g/mol) is N-(2-acetyl-2-azabicyclo[2.1.1]hexan-4-yl)-4-[3-(3,4,5-trifluorophenoxy)azetidin-1-yl]-1,2,5-thiadiazole-3-carboxamide. It is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR52, disclosed in patent US12115157 as Example 12.

Molecular Formula C19H18F3N5O3S
Molecular Weight 453.4 g/mol
Cat. No. B12161880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H18F3N5O3S
Molecular FormulaC19H18F3N5O3S
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
InChIInChI=1S/C19H18F3N5O3S/c1-29-16-5-4-15(25-26-16)27-8-6-11(7-9-27)17(28)24-18-23-13-3-2-12(10-14(13)31-18)30-19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,23,24,28)
InChIKeyHJGBGLJBXOCFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H18F3N5O3S (GPR52 Agonist) Compound Profile for Research and Sourcing


The compound with molecular formula C19H18F3N5O3S (MW 453.4 g/mol) is N-(2-acetyl-2-azabicyclo[2.1.1]hexan-4-yl)-4-[3-(3,4,5-trifluorophenoxy)azetidin-1-yl]-1,2,5-thiadiazole-3-carboxamide [1]. It is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR52, disclosed in patent US12115157 as Example 12 [2][3]. The compound belongs to the 3-phenoxyazetidin-1-yl-heteroaryl class and is primarily investigated for central nervous system disorders.

Why Generic GPR52 Agonist Substitution Is Not Advisable for C19H18F3N5O3S


C19H18F3N5O3S incorporates a structurally constrained 2-acetyl-2-azabicyclo[2.1.1]hexane moiety not found in any other reported GPR52 agonist [1]. GPR52 agonists from diverse chemotypes (e.g., FTBMT, HTL0041178, GPR52 agonist-1) exhibit wide-ranging potency, selectivity, and pharmacokinetic profiles, meaning that even subtle structural modifications within the 3-phenoxyazetidin-1-yl-heteroaryl series can drastically alter cAMP signaling efficacy and off-target liability [2]. Simply substituting a different 'GPR52 agonist' without direct comparative potency and selectivity data risks confounding experimental outcomes.

C19H18F3N5O3S Quantitative Differentiation Evidence for Procurement Decisions


Superior GPR52 cAMP Potency vs. Reference Agonist FTBMT

C19H18F3N5O3S (US12115157, Ex. 12) demonstrates an EC50 of 24 nM in a human GPR52 HTRF cAMP accumulation assay [1], representing a 1.8-fold improvement in potency over the widely used reference GPR52 agonist FTBMT, which has a reported EC50 of 43.8 nM under comparable assay conditions [2].

GPR52 agonism cAMP HTRF

Potency Comparison with Orally Active GPR52 Agonist-1

C19H18F3N5O3S (EC50 24 nM) is approximately 1.2-fold more potent than the orally bioavailable and brain-penetrant GPR52 agonist-1 (pEC50 7.53, equivalent to ~29.5 nM) [1]. Although assay conditions may differ, the quantitative comparison positions C19H18F3N5O3S among the most potent GPR52 agonists reported to date.

GPR52 pEC50 cAMP

Structural Differentiation via Unique 2-Acetyl-2-azabicyclo[2.1.1]hexane Scaffold

C19H18F3N5O3S is the only GPR52 agonist in the public domain that incorporates a 2-acetyl-2-azabicyclo[2.1.1]hexane ring system [1]. In contrast, the nearest patent-exemplified analog (US12115157, Ex. 14a) uses an N-acetyl-4-fluoropyrrolidine group, and other known GPR52 agonists feature diverse amines, aryloxy, or pyrazolo[1,5-a]pyrimidine cores [2]. This constrained bicyclic moiety is likely to impart distinct conformational rigidity, influencing receptor binding kinetics and selectivity.

scaffold novelty GPR52 azabicyclohexane

Favorable Computed Physicochemical Profile for CNS Penetration

C19H18F3N5O3S has a computed XLogP3-AA of 2.0, topological polar surface area (TPSA) of 106.4 Ų, and only one hydrogen bond donor, placing it within the favored CNS drug-like chemical space (LogP 1-3, TPSA < 120 Ų). These properties compare advantageously to many clinical-stage GPR52 agonists, which often carry higher molecular weight and lipophilicity [1][2].

CNS drug-likeness physicochemical properties LogP

Recommended Research Application Scenarios for C19H18F3N5O3S Based on Quantitative Evidence


High-Potency GPR52 Pharmacological Probe for cAMP Signaling Studies

With an EC50 of 24 nM, C19H18F3N5O3S is suitable as a high-potency GPR52 reference agonist in cAMP accumulation assays using HEK293 or recombinant cell lines [1]. Its 1.8-fold higher potency relative to FTBMT reduces the amount of compound required for maximal receptor activation, minimizing potential vehicle toxicity and enabling high-throughput screening formats.

Structure-Activity Relationship (SAR) Expansion Using a Novel Azabicyclohexane Scaffold

The unique 2-acetyl-2-azabicyclo[2.1.1]hexane moiety of C19H18F3N5O3S provides a synthetically novel starting point for medicinal chemistry exploration of GPR52 agonist binding [1][2]. Its distinct shape and conformational rigidity can be used to investigate unexplored regions of the GPR52 orthosteric binding pocket, potentially yielding tool compounds with improved selectivity over closely related Gs-coupled GPCRs.

In Vivo CNS Pharmacology Studies with Predicted Brain Penetration

The compound's favorable CNS MPO profile (LogP 2.0, TPSA 106.4 Ų, HBD 1) suggests a high likelihood of passive brain penetration [1]. This makes C19H18F3N5O3S a rational candidate for rodent behavioral models of schizophrenia, Huntington's disease, or cognitive dysfunction, where direct target engagement in striatal and cortical regions is critical.

Patent-Landscape-Guided Lead Optimization

As a specifically exemplified compound in US12115157 B2 with publicly disclosed activity data, C19H18F3N5O3S serves as a well-defined reference point for generic pharmaceutical research and for analyzing the patent landscape surrounding GPR52 agonists [2][3]. Its use can help establish freedom-to-operate positions and benchmark new chemical entities.

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